Cas no 2138393-12-9 (2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid)

2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2138393-12-9
- 2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid
- EN300-843384
- 2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid
-
- インチ: 1S/C12H18N2O4S/c1-5-7-9(10(15)16)14-8(19-7)6-13-11(17)18-12(2,3)4/h5-6H2,1-4H3,(H,13,17)(H,15,16)
- InChIKey: WLSFAAPTNNWYIE-UHFFFAOYSA-N
- ほほえんだ: S1C(CNC(=O)OC(C)(C)C)=NC(C(=O)O)=C1CC
計算された属性
- せいみつぶんしりょう: 286.09872823g/mol
- どういたいしつりょう: 286.09872823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843384-0.25g |
2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |
2138393-12-9 | 95.0% | 0.25g |
$1156.0 | 2025-02-21 | |
Enamine | EN300-843384-0.05g |
2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |
2138393-12-9 | 95.0% | 0.05g |
$1056.0 | 2025-02-21 | |
Enamine | EN300-843384-1.0g |
2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |
2138393-12-9 | 95.0% | 1.0g |
$1256.0 | 2025-02-21 | |
Enamine | EN300-843384-1g |
2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |
2138393-12-9 | 1g |
$1256.0 | 2023-09-02 | ||
Enamine | EN300-843384-5g |
2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |
2138393-12-9 | 5g |
$3645.0 | 2023-09-02 | ||
Enamine | EN300-843384-2.5g |
2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |
2138393-12-9 | 95.0% | 2.5g |
$2464.0 | 2025-02-21 | |
Enamine | EN300-843384-0.5g |
2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |
2138393-12-9 | 95.0% | 0.5g |
$1207.0 | 2025-02-21 | |
Enamine | EN300-843384-0.1g |
2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |
2138393-12-9 | 95.0% | 0.1g |
$1106.0 | 2025-02-21 | |
Enamine | EN300-843384-5.0g |
2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |
2138393-12-9 | 95.0% | 5.0g |
$3645.0 | 2025-02-21 | |
Enamine | EN300-843384-10.0g |
2-({[(tert-butoxy)carbonyl]amino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid |
2138393-12-9 | 95.0% | 10.0g |
$5405.0 | 2025-02-21 |
2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acidに関する追加情報
Professional Introduction to 2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic Acid (CAS No. 2138393-12-9)
2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid, identified by its CAS number 2138393-12-9, is a specialized compound with significant applications in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and industrial relevance. The structural features of this molecule, particularly the presence of a tert-butoxy carbonylamino group and an ethyl substituent on the thiazole ring, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The< strong>tert-butoxy carbonylamino moiety is particularly noteworthy as it introduces a protected amine functionality, which is crucial in peptide synthesis and drug development. The tert-butyl ester group provides stability to the amine during synthetic processes, preventing unwanted side reactions while allowing for selective deprotection under controlled conditions. This feature makes the compound an excellent building block for constructing peptidomimetics and other biologically active peptides.
The thiazole core of 2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid is another key structural element that contributes to its potential biological activity. Thiazole derivatives are well-documented for their pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. Recent studies have highlighted the importance of thiazole scaffolds in drug discovery, particularly due to their ability to interact with biological targets such as enzymes and receptors. The ethyl substituent at the 5-position further modulates the electronic properties of the thiazole ring, influencing its reactivity and biological interactions.
In recent years, there has been growing interest in developing novel thiazole-based compounds with enhanced therapeutic profiles. Research has demonstrated that modifications to the thiazole ring can significantly alter its biological activity. For instance, studies have shown that substituents at specific positions on the thiazole ring can enhance binding affinity to target proteins or modulate metabolic stability. The compound 2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid represents a promising candidate for further exploration in this area due to its unique structural features.
The synthesis of 2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid involves multi-step organic transformations that highlight the compound's synthetic utility. The introduction of the tert-butoxy carbonylamino group typically requires careful control of reaction conditions to ensure high yield and purity. Techniques such as nucleophilic substitution and condensation reactions are commonly employed in its synthesis. The presence of the ethyl substituent necessitates additional steps to ensure regioselectivity and minimize byproduct formation.
One of the most compelling aspects of this compound is its potential application in drug development. The combination of a protected amine group and a biologically relevant thiazole core makes it an attractive intermediate for constructing novel therapeutic agents. Researchers are exploring its use in developing inhibitors targeting various disease-related enzymes and receptors. For example, studies have suggested that derivatives of this compound may exhibit inhibitory activity against enzymes involved in cancer cell proliferation or inflammatory pathways.
The< strong>tert-butoxy carbonylamino group also plays a critical role in peptide coupling reactions, where it serves as a temporary protecting group for the amine moiety. This feature is particularly useful in solid-phase peptide synthesis (SPPS), a widely used method for constructing complex peptides. By incorporating this compound into SPPS protocols, chemists can efficiently build peptides with precise sequences and modifications.
In addition to its pharmaceutical applications, 2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid has potential uses in material science and chemical research. Its unique structural features make it a valuable tool for studying molecular interactions and developing new synthetic methodologies. Researchers are investigating its reactivity with various functional groups and exploring its role in catalytic processes.
The< strong>CAS number 2138393-12-9 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and industrial applications. This standardized naming system ensures consistency across different databases and publications, making it easier for researchers to locate relevant information about the compound's properties and applications.
The growing body of research on thiazole derivatives underscores their importance as pharmacophores in drug discovery. The compound 2-({(tert-butoxy)carbonylamino}methyl)-5-ethyl-1,3-thiazole-4-carboxylic acid exemplifies how structural modifications can lead to novel compounds with enhanced biological activity. Future studies will likely focus on optimizing synthetic routes to improve yield and scalability while exploring new derivatives with improved therapeutic profiles.
In conclusion, 2-( ter t -butoxy carbony lamino)m ethyl ) -5 -e thy l -1 ,3 -thia z ole -4 -ca rboxy l ic ac id (CAS No . 2138393 -12 -9) is a versatile compoun d wi th significant potential i n pharma ceutical chemistry an d bioorga nic sy nthesis . Its unique structu ral fea tures , i nclu di ng t he pres ence o f a protecte d am ine gro up an d a thi az ole core , make it an exce llent bui ldi ng blo c k fo r con struc ting no v el therapeut ic agents . Re se arch i s ongoing t o explo re i ts appl ic ati ons i n dr ug deve lopment , materi al scie nce , an d othe r fi el ds . With i ts clea r bi ological p otentia l an d synt hetic utility , thi s compoun d is set t o play a key ro le i n fu ture scie ntific an d ind us trial endeav ours . p >
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